

# An In-depth Technical Guide to Cellaburate (Cellulose Acetate Butyrate)

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For Researchers, Scientists, and Drug Development Professionals

# Core Concepts: The Chemical Identity of Cellaburate

Cellaburate, more commonly known as Cellulose Acetate Butyrate (CAB), is a semi-synthetic thermoplastic polymer derived from cellulose, a naturally occurring and abundant polysaccharide.[1][2] It is a mixed ester of cellulose, meaning its backbone is chemically modified with both acetyl and butyryl functional groups, along with some residual hydroxyl groups.[1][2] This unique chemical architecture imparts a versatile range of properties that make it a valuable excipient in the pharmaceutical industry, particularly in the development of controlled-release drug delivery systems.[3]

The fundamental structure of **Cellaburate** consists of a cellulose chain, a polymer of β-1,4-linked D-glucose units. The defining characteristic of **Cellaburate** lies in the partial or complete substitution of the hydroxyl (-OH) groups on these glucose units with acetyl (-COCH<sub>3</sub>) and butyryl (-COC<sub>3</sub>H<sub>7</sub>) esters.[2] The ratio of these substituent groups, the degree of substitution (DS), and the overall molecular weight of the polymer chain are critical parameters that dictate its physical and chemical properties.[2][4] A higher butyryl content, for instance, generally leads to increased flexibility, moisture resistance, and solubility in a wider range of organic solvents, while a higher acetyl content can enhance hardness and tensile strength.[5]



The synthesis of **Cellaburate** typically involves the esterification of purified cellulose (often from cotton linters or wood pulp) with acetic anhydride and butyric anhydride in the presence of an acid catalyst, such as sulfuric acid.[6][7] By carefully controlling the reaction conditions, manufacturers can produce a wide variety of CAB grades with tailored properties to suit specific applications.[2]

## **Quantitative Data Summary**

The physicochemical properties of **Cellaburate** vary significantly depending on the specific grade of the polymer. These grades are primarily differentiated by their butyryl content, acetyl content, hydroxyl content, and molecular weight. The following tables summarize key quantitative data for several commercially available grades of Cellulose Acetate Butyrate.

Table 1: Chemical Composition of Selected Cellaburate (CAB) Grades

| Grade        | Butyryl Content<br>(wt%) | Acetyl Content (wt%) | Hydroxyl Content<br>(%) |
|--------------|--------------------------|----------------------|-------------------------|
| CAB-381-0.1  | 37                       | 13.5                 | 1.8                     |
| CAB-381-0.5  | 37                       | 13.5                 | 1.8                     |
| CAB-381-2    | 37                       | 13.5                 | 1.8                     |
| CAB-381-20   | 37                       | 13.5                 | 1.8                     |
| CAB-551-0.01 | 52                       | 2                    | 1.8                     |
| CAB-551-0.2  | 52                       | 2                    | 1.8                     |
| CAB-531-1    | 46                       | 4                    | 1.8                     |
| -            | 17                       | 29.5                 | 1.5                     |

Data compiled from various sources, including Eastman technical data sheets.[8][9][10][11]

Table 2: Physical and Mechanical Properties of Selected Cellaburate (CAB) Grades



| Grade        | Viscosity<br>(poise) | Molecular<br>Weight (Mn,<br>g/mol ) | Melting Point<br>(°C) | Glass<br>Transition<br>Temp. (Tg, °C) |
|--------------|----------------------|-------------------------------------|-----------------------|---------------------------------------|
| CAB-381-0.1  | 0.1                  | ~16,000                             | 185-195               | 128                                   |
| CAB-381-0.5  | 0.5                  | ~30,000                             | 190-200               | 136                                   |
| CAB-381-2    | 2                    | ~40,000                             | 195-205               | 138                                   |
| CAB-381-20   | 20                   | ~70,000                             | 195-205               | 141                                   |
| CAB-551-0.01 | 0.01                 | ~16,000                             | 127-142               | 85                                    |
| CAB-551-0.2  | 0.2                  | ~30,000                             | 130-140               | 101                                   |
| CAB-531-1    | 1.0                  | ~40,000                             | 135-150               | 115                                   |
| -            | 57.37                | ~200,000                            | 230-240               | 161                                   |

Viscosity and molecular weight are approximate values and can vary between batches. Data compiled from various sources.[8][9][10][11]

Table 3: Solubility of Cellulose Acetate Butyrate in Common Solvents

| Solvent                   | Solubility                 |
|---------------------------|----------------------------|
| Acetone                   | Soluble                    |
| Methyl Ethyl Ketone (MEK) | Soluble                    |
| Ethyl Acetate             | Soluble                    |
| Methylene Chloride        | Soluble                    |
| Methanol                  | Insoluble (Swells)         |
| Ethanol                   | Insoluble (Swells)         |
| Toluene                   | Soluble (depends on grade) |
| Water                     | Insoluble                  |



Solubility can be influenced by the specific grade of CAB.[5][12]

# Experimental Protocols Preparation of Cellaburate Microparticles by Solvent Evaporation

This protocol describes a general method for preparing drug-loaded **Cellaburate** microparticles, a common technique for developing controlled-release oral dosage forms.

#### Materials:

- Cellaburate (select grade based on desired release profile)
- Active Pharmaceutical Ingredient (API)
- Dichloromethane (or other suitable volatile organic solvent)
- Polyvinyl alcohol (PVA)
- Purified water
- · Magnetic stirrer
- Homogenizer (optional)
- Beakers and other standard laboratory glassware
- Sieve stack for particle size analysis

#### Procedure:

- Organic Phase Preparation: Dissolve a specific amount of Cellaburate and the API in dichloromethane. The concentration will depend on the desired drug loading and particle characteristics. Stir until a clear solution is obtained.
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA (typically 0.5-2% w/v) in purified water. This will act as the emulsifier and stabilizer.



- Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a
  magnetic stirrer or homogenizer. The stirring speed and time will influence the droplet size
  and, consequently, the final particle size. Continue stirring until a stable oil-in-water emulsion
  is formed.
- Solvent Evaporation: Allow the emulsion to stir at room temperature, or with gentle heating, in a fume hood to facilitate the evaporation of the dichloromethane. This will cause the Cellaburate to precipitate around the API, forming solid microparticles.
- Microparticle Collection and Washing: Once the solvent has completely evaporated, collect
  the microparticles by filtration or centrifugation. Wash the collected microparticles several
  times with purified water to remove any residual PVA and unencapsulated API.
- Drying: Dry the washed microparticles in a desiccator or a vacuum oven at a controlled temperature.
- Characterization: Characterize the prepared microparticles for particle size distribution, drug loading, encapsulation efficiency, and in vitro drug release profile.

### **Preparation of Cellaburate Films by Solvent Casting**

This protocol outlines the fabrication of **Cellaburate** films, which can be used for transdermal patches or as coatings for solid dosage forms.[13]

### Materials:

- Cellaburate
- Acetone (or other suitable solvent)
- Plasticizer (e.g., diethyl phthalate, triethyl citrate) optional
- · Petri dish or a flat, level casting surface
- Magnetic stirrer
- Controlled environment for solvent evaporation (e.g., a level surface in a fume hood)



### Procedure:

- Polymer Solution Preparation: Dissolve a known amount of Cellaburate in acetone with continuous stirring until a homogenous and viscous solution is formed. The concentration will determine the thickness of the final film.
- Addition of Plasticizer (Optional): If a more flexible film is desired, add a predetermined amount of a suitable plasticizer to the polymer solution and stir until it is completely dissolved.
- Casting: Pour the polymer solution into a petri dish or onto a level casting surface. Ensure the solution spreads evenly to form a uniform layer.
- Solvent Evaporation: Cover the casting surface with a funnel or a similar object to control the
  rate of solvent evaporation.[13] Allow the solvent to evaporate slowly at room temperature in
  a fume hood. This slow evaporation is crucial for forming a clear and uniform film without
  defects.
- Film Detachment: Once the film is completely dry, carefully detach it from the casting surface.
- Characterization: Evaluate the prepared film for its thickness, tensile strength, drug content uniformity (if applicable), and drug release characteristics.[13]

# Determination of Acetyl and Butyryl Content by <sup>1</sup>H NMR Spectroscopy

This protocol provides a general outline for determining the degree of substitution of acetyl and butyryl groups in a **Cellaburate** sample using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[14]

### Materials:

- Cellaburate sample
- Deuterated chloroform (CDCl<sub>3</sub>) or other suitable deuterated solvent



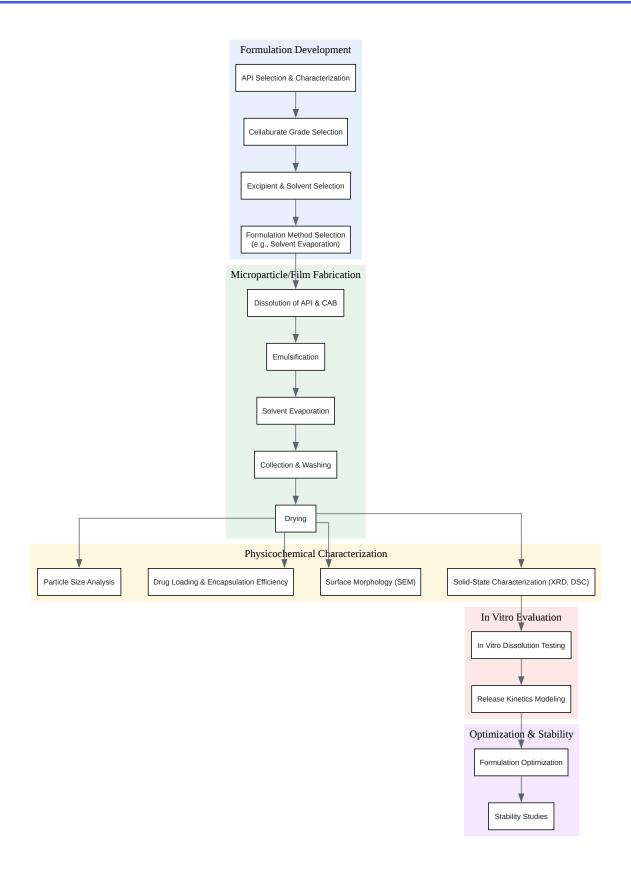
- NMR tubes
- NMR spectrometer

#### Procedure:

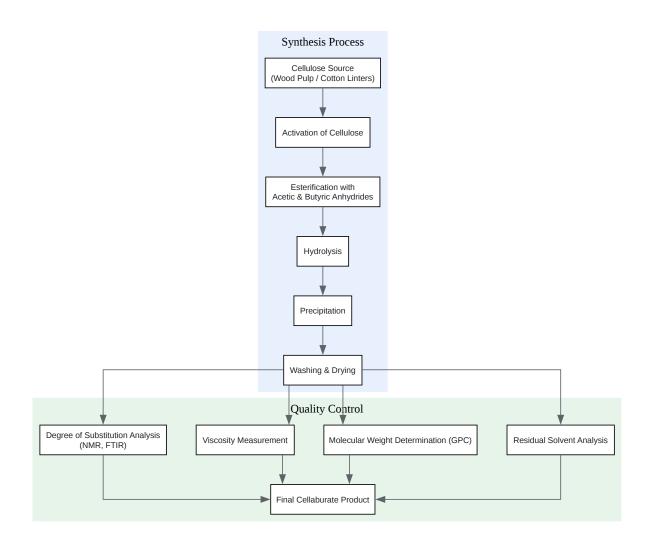
- Sample Preparation: Accurately weigh a small amount of the dried **Cellaburate** sample and dissolve it in a known volume of the deuterated solvent inside an NMR tube.
- NMR Analysis: Acquire the ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.
- Spectral Integration: Integrate the signals corresponding to the protons of the anhydroglucose unit of the cellulose backbone, the methyl protons of the acetyl groups, and the protons of the butyryl groups.
- Calculation of Degree of Substitution (DS): The DS for acetyl (DS\_Ac) and butyryl (DS\_Bu)
  groups can be calculated by comparing the integrated areas of the respective substituent
  protons to the integrated area of the anhydroglucose unit protons.

### **Visualizations**









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